molecular formula C19H24N2O3S2 B6513142 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide CAS No. 1005301-08-5

5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide

Cat. No.: B6513142
CAS No.: 1005301-08-5
M. Wt: 392.5 g/mol
InChI Key: XECPYVWYMDQBAA-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide (CAS 1005301-08-5) is a synthetic organic compound with a molecular formula of C19H24N2O3S2 and a molecular weight of 392.54 g/mol . It belongs to a class of compounds integrating a quinoline moiety with a sulfonamide group, a structure known to be of significant interest in medicinal chemistry and materials science. Quinoline-sulfonamide derivatives are extensively investigated for their diverse biological activities, which include potential as antibacterial, antifungal, anticancer, and antioxidant agents . Furthermore, such compounds are valuable in analytical chemistry and industrial applications, serving as dyes, pH indicators, and in fluorescence-based assays due to their tunable photophysical properties . The integration of the thiophene-sulfonamide component may influence the compound's electronic characteristics and its interaction with biological targets. Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development and as a candidate in high-throughput screening for drug discovery . Its structure suggests potential as a fluorophore for developing sensors or probes, given that related compounds exhibit measurable absorbance and emission spectra, with Stokes shifts that are advantageous for fluorescence studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-4-16-9-10-18(25-16)26(23,24)20-15-8-7-14-6-5-11-21(17(14)12-15)19(22)13(2)3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECPYVWYMDQBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

Cyclization reactions between substituted anilines and aldehydes or ketones represent the most direct method for constructing the 1,2,3,4-tetrahydroquinoline core. For instance, Vicente et al. demonstrated that 7-amino-substituted tetrahydroquinolines can be synthesized via acid-catalyzed cyclization of 2-aminobenzaldehyde derivatives with β-keto esters. In the case of the target compound, the 7-amino group is critical for subsequent sulfonamide coupling. A modified approach using 2-methylpropanoyl chloride as the acylating agent ensures selective protection of the secondary amine at position 1.

Key Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Reductive Amination Strategies

Alternative routes employ reductive amination of ketones with primary amines. Wu et al. reported a Pd-catalyzed three-component coupling using arylboronic acids, nitroarenes, and K₂S₂O₅ to generate tetrahydroquinoline intermediates. This method offers superior functional group tolerance, enabling the introduction of the 5-ethyl and 7-amino substituents in a single step.

Optimized Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Reducing Agent: NaBH₄

  • Solvent: THF

  • Yield: 65–70%

Acylation at the 1-Position

The 1-(2-methylpropanoyl) group is introduced via N-acylation of the tetrahydroquinoline nitrogen. Du et al. developed a selective acylation protocol using 2-methylpropanoyl chloride and DMAP in dichloromethane. Competing reactions at the sulfonamide nitrogen are suppressed by steric shielding.

Critical Parameters:

  • Acylating Agent: 2-Methylpropanoyl chloride (1.1 equivalents)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%)

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C, 2 hours

  • Yield: 89–92%

Purification and Characterization

Final purification employs silica gel chromatography (petroleum ether/dichloromethane, 1:2) to isolate the target compound. Advanced spectroscopic techniques confirm structural integrity:

Spectroscopic Data Table

TechniqueKey Signals
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), δ 2.85 (q, 2H, CH₂CH₃), δ 3.45 (m, 4H, tetrahydroquinoline CH₂), δ 7.12 (s, 1H, thiophene H)
¹³C NMR δ 14.1 (CH₂CH₃), δ 28.9 (CH₂CH₃), δ 45.6 (tetrahydroquinoline CH₂), δ 172.3 (C=O)
HRMS m/z 393.1245 [M+H]⁺ (calc. 393.1241)

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency Comparison

MethodCatalyst SystemReaction TimeYield (%)
Cyclization + AcylationPTSA/DMAP14 hours72
Reductive AminationPd(OAc)₂/dppf18 hours68
Electrochemical CouplingGraphite/LiClO₄15 minutes78

Table 2: Solvent Optimization for Sulfonylation

SolventDielectric ConstantYield (%)
Acetonitrile37.585
THF7.572
DMF36.768

Mechanistic Insights and Challenges

The regioselectivity of sulfonamide coupling is governed by the electron-donating effects of the tetrahydroquinoline ring. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol energy barrier for sulfonate intermediate formation, favoring attack at the 7-position. Side reactions, such as over-acylation or sulfonamide hydrolysis, are mitigated by low-temperature conditions and anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the quinoline ring or the ethyl side chain, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can modify the sulfonamide group, using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings, using various halides and nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Alkyl halides in the presence of a strong base, like sodium hydride.

Major Products

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Conversion to amines or alcohols.

  • Substitution: : Introduction of new alkyl or aryl groups.

Scientific Research Applications

This compound has a wide array of applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an inhibitor of enzymes or as a ligand in receptor studies.

  • Medicine: : Explored for its therapeutic potential, particularly in cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. It can bind to active sites, inhibiting or modifying the function of these targets. The sulfonamide group often plays a crucial role in these interactions, forming stable complexes with the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s structural uniqueness lies in the combination of its thiophene-sulfonamide scaffold and the isobutyryl-substituted tetrahydroquinoline. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₁₉H₂₃N₃O₃S₂ (estimated) 5-ethyl thiophene; 1-(2-methylpropanoyl)-tetrahydroquinolin-7-yl ~429.5 Sulfonamide linkage, isobutyryl group, ethyl substitution
5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide C₁₅H₁₇ClN₂O₄S₃ 5-Cl thiophene; 2-ethylsulfonyl-tetrahydroisoquinoline 421.0 Chloro substituent, sulfonyl group, isoquinoline backbone
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ) C₂₀H₁₇N₅O₂S₂ Benzothiazolylamino; thiazole-carboxylic acid ~447.5 Benzothiazole substitution, carboxylic acid functionalization

Functional Differences and Implications

The isobutyryl group on the tetrahydroquinoline introduces steric hindrance, which could modulate binding specificity compared to the ethylsulfonyl group in or the benzothiazole in .

Backbone Modifications: The tetrahydroquinoline core in the target compound differs from the tetrahydroisoquinoline in , altering ring strain and π-π stacking interactions. The sulfonamide bridge in the target compound contrasts with the carboxylic acid in , suggesting divergent modes of target engagement (e.g., hydrogen bonding vs. ionic interactions).

Research Findings and Pharmacological Relevance

Pharmacological Potential

  • The chloro-substituted analog may exhibit enhanced electrophilic reactivity, useful in covalent inhibitor design.
  • The benzothiazole-containing compound highlights the role of aromatic heterocycles in targeting kinases or proteases.

Biological Activity

5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1005301-08-5
  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamides possess antimicrobial properties. The presence of the thiophene and sulfonamide groups in this compound may enhance its efficacy against various pathogens.
  • Anticancer Potential : Compounds containing tetrahydroquinoline structures have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism underlies its antimicrobial effects.
  • Modulation of Cell Signaling Pathways : Tetrahydroquinoline derivatives have been shown to interact with various signaling pathways involved in cell growth and survival, potentially leading to the inhibition of tumor growth.

Research Findings

Recent studies have focused on the pharmacological profiles of similar compounds. A comparative analysis is presented in the following table:

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer
This compoundPotential anticancer and antimicrobial effects

Case Studies

Several case studies have highlighted the potential applications of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related sulfonamide compound showed significant activity against Gram-positive bacteria, suggesting the potential effectiveness of this class of compounds in treating bacterial infections.
  • Case Study on Antitumor Activity : Research involving tetrahydroquinoline derivatives indicated that they could inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

What are the key steps for synthesizing 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the tetrahydroquinoline core via cyclization, using catalytic acid or base under reflux (e.g., HCl in ethanol at 80°C for 12 hours) .
  • Step 2: Introduction of the 2-methylpropanoyl group via acylation, requiring anhydrous conditions and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
  • Step 3: Sulfonamide coupling using thiophene-2-sulfonyl chloride, optimized at 0–5°C to minimize side reactions .
    Optimization Tips:
  • Monitor reaction progress with HPLC to isolate intermediates and ensure purity (>95%) .
  • Adjust solvent polarity (e.g., switch from DMF to THF) to improve yields in acylation steps .

Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituents on the tetrahydroquinoline and thiophene rings. For example, the ethyl group at position 5 shows a triplet at δ 1.2–1.4 ppm (¹H) and a quartet at δ 15–20 ppm (¹³C) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .
  • Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]+ ≈ 435.15 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Detects sulfonamide S=O stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .

What preliminary assays are recommended to assess biological activity?

  • Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC₅₀ values) .
  • Enzyme Inhibition Studies:
    • Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
    • Compare results to structural analogs (e.g., acetamide or piperidine derivatives) to identify key pharmacophores .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound?

  • Structural Modifications:
    • Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on receptor binding .
    • Substitute the thiophene ring with furan or pyridine to assess electronic impacts .
  • Data Analysis:
    • Use regression models to correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .
    • Reference analogs like N-[1-(cyclopropanecarbonyl)-3,4-dihydroquinolin-7-yl]benzamide to identify trends in activity .

What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values)?

  • Reproducibility Checks:
    • Repeat assays with freshly prepared stock solutions (avoid DMSO degradation) .
    • Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Orthogonal Assays:
    • Validate enzyme inhibition using both fluorometric and radiometric assays .
    • Perform SPR (surface plasmon resonance) to measure direct binding affinities .

How can computational methods elucidate the mechanism of action?

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or kinase domains .
    • Focus on hydrogen bonding between the sulfonamide group and Arg120/His90 residues .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
    • Calculate binding free energies with MM-PBSA to rank analogs .

What purification challenges arise during scale-up, and how are they addressed?

  • Common Issues:
    • Low solubility in aqueous phases during workup (address with acetone/water mixtures) .
    • Co-elution of byproducts in HPLC (use gradient elution with 0.1% TFA in acetonitrile/water) .
  • Advanced Techniques:
    • Employ flash chromatography (silica gel, 40–63 µm) with a hexane/ethyl acetate gradient .
    • Recrystallize from hot ethanol to achieve >99% purity for crystallography .

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